Product packaging for 2-Cyclopropyl-9H-thioxanthen-9-one(Cat. No.:CAS No. 54997-88-5)

2-Cyclopropyl-9H-thioxanthen-9-one

Cat. No.: B14632425
CAS No.: 54997-88-5
M. Wt: 252.3 g/mol
InChI Key: AQXHVJFSOFDHHP-UHFFFAOYSA-N
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Description

2-Cyclopropyl-9H-thioxanthen-9-one ( 54997-88-5) is a synthetic derivative of the 9H-thioxanthen-9-one scaffold, a structure recognized for its significant role in photochemical and biomedical research . With a molecular formula of C16H12OS and a molecular weight of 252.33 g/mol, this compound is characterized by its tricyclic system where a sulfur atom replaces the oxygen found in typical xanthenes . Thioxanthenones like this one are primarily investigated as highly efficient Type II photoinitiators. In this application, they act as photosensitizers upon exposure to UV light, generating excited triplet states that initiate polymerization reactions through bimolecular interactions, making them valuable in industrial processes and material science . Beyond photochemistry, the thioxanthenone core is of considerable interest in medicinal chemistry. Research on analogous compounds has demonstrated a range of cytotoxic activities, suggesting potential as a scaffold for developing antitumor agents . Furthermore, specific substituted thioxanthenones are being explored for their inhibitory activity against cellular processes such as autophagy, indicating their utility as chemical probes in biological research . This product is provided for research and development purposes in a laboratory setting only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this compound with appropriate care and refer to the material safety data sheet (MSDS) prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H12OS B14632425 2-Cyclopropyl-9H-thioxanthen-9-one CAS No. 54997-88-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

54997-88-5

Molecular Formula

C16H12OS

Molecular Weight

252.3 g/mol

IUPAC Name

2-cyclopropylthioxanthen-9-one

InChI

InChI=1S/C16H12OS/c17-16-12-3-1-2-4-14(12)18-15-8-7-11(9-13(15)16)10-5-6-10/h1-4,7-10H,5-6H2

InChI Key

AQXHVJFSOFDHHP-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC3=C(C=C2)SC4=CC=CC=C4C3=O

Origin of Product

United States

Mechanistic Investigations of 2 Cyclopropyl 9h Thioxanthen 9 One Reactivity

Photochemical Mechanisms

The photochemical behavior of thioxanthen-9-one (B50317) and its derivatives, such as 2-Cyclopropyl-9H-thioxanthen-9-one, is governed by the absorption of light, leading to the formation of electronically excited states with distinct reactivity. These excited states are at the origin of their use in various applications, including photopolymerization and photoredox catalysis.

Photoinitiation and Photopolymerization Mechanisms

Upon absorption of light, this compound is promoted to an excited singlet state. While direct generation of singlet oxygen from this state is possible, a more efficient pathway involves intersystem crossing to the triplet excited state. This triplet state can then transfer its energy to ground state molecular oxygen (³O₂), a triplet species, to produce singlet oxygen (¹O₂), a highly reactive oxygen species. mdpi.commanchester.ac.uk

The formation of the superoxide (B77818) radical anion (O₂⁻) can occur through the one-electron reduction of molecular oxygen. nih.gov In the context of photochemistry involving thioxanthone derivatives, the triplet excited state of the sensitizer (B1316253) can be quenched by an electron donor, forming a radical anion of the thioxanthone and a radical cation of the donor. The thioxanthone radical anion can then transfer an electron to molecular oxygen to generate the superoxide radical anion. nih.gov This process is particularly relevant in biological systems and can contribute to oxidative stress. nih.gov

Reactive Oxygen SpeciesFormation Pathway
Singlet Oxygen (¹O₂)Energy transfer from the triplet excited state of the photoinitiator to molecular oxygen. mdpi.commanchester.ac.uk
Superoxide Radical Anion (O₂⁻)Electron transfer from the reduced photoinitiator (radical anion) to molecular oxygen. nih.govnih.gov

In the context of free-radical polymerization, the primary role of this compound as a photoinitiator is to generate free radicals that can initiate the polymerization of monomers. mdpi.com This process typically occurs through two main pathways in the presence of a co-initiator, such as an amine.

In the first pathway, the excited triplet state of the thioxanthone derivative abstracts a hydrogen atom from the amine, resulting in the formation of a ketyl radical and an aminoalkyl radical. The aminoalkyl radical is the primary initiating species for the polymerization of acrylate (B77674) monomers. rsc.org

The second pathway involves an electron transfer from the amine to the excited thioxanthone, creating a thioxanthone radical anion and an amine radical cation. Subsequent proton transfer can then lead to the formation of a ketyl radical and an initiating aminoalkyl radical. rsc.org

The propagation phase of the polymerization involves the sequential addition of monomer units to the growing polymer chain, which is initiated by the radicals generated from the photoinitiator system. The efficiency of this process is influenced by the reactivity of the radicals and the nature of the monomer. core.ac.uk

Photoredox Catalysis Mechanisms

Photoredox catalysis utilizes the ability of a photocatalyst, such as this compound, to absorb light and mediate electron transfer processes to drive chemical reactions. recercat.cat This strategy has emerged as a powerful tool in modern organic synthesis for its ability to generate reactive intermediates under mild conditions. nih.gov

The fundamental principle of photoredox catalysis lies in the generation of an excited state of the photocatalyst that can engage in single electron transfer (SET) with a substrate. mdpi.com Upon excitation, this compound can act as either an oxidant or a reductant.

In a reductive quenching cycle, the excited photocatalyst accepts an electron from a donor molecule, generating a radical anion of the photocatalyst and a radical cation of the donor. The reduced photocatalyst can then donate an electron to a substrate, regenerating the ground state photocatalyst and forming a radical anion of the substrate.

Conversely, in an oxidative quenching cycle, the excited photocatalyst donates an electron to an acceptor molecule, forming a radical cation of the photocatalyst and a radical anion of the acceptor. The oxidized photocatalyst can then be reduced by a donor molecule to close the catalytic cycle.

While single electron transfer processes are common, multi-electron transfer pathways can also be operative in some photoredox systems, enabling more complex chemical transformations. nih.gov These processes often involve the accumulation of multiple redox equivalents on the catalyst or substrate.

Photocatalyst Activation and Regenerative Cycles

The activation of this compound as a photocatalyst and its subsequent regenerative cycle are fundamental to its application in photopolymerization and other photoinduced organic transformations. The process begins with the absorption of light by the thioxanthone derivative, which promotes it from its ground state to an excited singlet state. Through a rapid process known as intersystem crossing, the molecule transitions to a more stable and longer-lived triplet state.

In this excited triplet state, the photocatalyst can interact with other molecules in the reaction medium. A common pathway involves the abstraction of a hydrogen atom from a co-initiator, typically an amine. This HAT event leads to the formation of a ketyl radical from the thioxanthone and a reactive radical from the co-initiator. This co-initiator radical is then capable of initiating the desired chemical transformation, such as the polymerization of monomers.

Energy Transfer Processes

Energy transfer processes are central to the function of this compound as a photosensitizer. These processes involve the transfer of energy from the excited state of the thioxanthone to another molecule, thereby inducing a chemical reaction.

Triplet-Triplet Energy Transfer (TTEnT) in Organic Transformations

Triplet-triplet energy transfer (TTEnT) is a key mechanism through which this compound can sensitize organic transformations. In this process, the thioxanthone, after being excited to its triplet state, transfers its energy to a substrate molecule that has a lower triplet energy. This energy transfer promotes the substrate to its own triplet state, from which it can undergo a variety of chemical reactions, such as cycloadditions, isomerizations, or fragmentations.

The efficiency of TTEnT is governed by several factors, including the triplet energies of the sensitizer and the substrate, as well as the lifetime of the sensitizer's triplet state. For efficient energy transfer to occur, the triplet energy of the sensitizer must be higher than that of the substrate. The long lifetime of the thioxanthone triplet state allows for a greater probability of encountering and transferring energy to a substrate molecule.

Sensitization Effects in Photoinduced Reactions

The sensitization effects of this compound extend beyond TTEnT. It can also participate in other types of photoinduced reactions. For example, it can act as a photosensitizer for the generation of singlet oxygen. In this process, the excited triplet state of the thioxanthone transfers its energy to ground state molecular oxygen (a triplet), resulting in the formation of highly reactive singlet oxygen. This singlet oxygen can then go on to participate in a variety of oxidative chemical reactions.

Furthermore, the ability of this compound to initiate radical reactions through HAT, as discussed earlier, is another manifestation of its sensitization effects. By generating reactive radicals, it can trigger chain reactions, leading to the formation of polymers or other desired products. The specific sensitization pathway that predominates will depend on the specific reaction conditions and the nature of the substrates involved.

Photoinduced Acid Generation Mechanisms and Quantum Yields

While thioxanthone derivatives are more commonly known as photoinitiators of radical polymerization, they can also be involved in photoinduced acid generation. This process typically involves the interaction of the excited state of the thioxanthone with a specific type of compound known as a photoacid generator (PAG).

The mechanism often involves an electron transfer from the excited thioxanthone to the PAG. This electron transfer event leads to the fragmentation of the PAG, ultimately releasing a strong acid, such as a sulfonic acid or a hexafluoroantimonic acid. The generated acid can then catalyze a variety of chemical reactions, including epoxide polymerization, the cleavage of protecting groups, and other acid-catalyzed transformations.

The quantum yield of photoacid generation is a measure of the efficiency of this process. It is defined as the number of moles of acid generated per mole of photons absorbed. The quantum yield is influenced by several factors, including the concentration of the thioxanthone and the PAG, the efficiency of intersystem crossing to the triplet state, and the efficiency of the electron transfer and subsequent fragmentation steps.

Thermal and Redox Reaction Mechanisms

Beyond its photochemical reactivity, this compound can also participate in thermal and redox reactions. The redox properties of thioxanthones are particularly relevant to their role in photocatalysis. The thioxanthone can be both oxidized and reduced, allowing it to participate in electron transfer reactions.

For example, in its excited state, the thioxanthone is a stronger oxidant and a stronger reductant than in its ground state. This enhanced redox reactivity allows it to engage in electron transfer with a wider range of substrates. The specific redox potential of the excited state is a key parameter that determines the feasibility of such electron transfer processes.

While the primary focus on thioxanthone derivatives is often their photochemistry, they can undergo thermal reactions under certain conditions. However, these reactions are generally less common and require higher temperatures compared to the photoinduced pathways. The stability of the thioxanthone core structure makes it relatively resistant to thermal decomposition under normal conditions.

Reduction Pathways and Intermediates (e.g., Ketyl Radicals, Organotin Hydride Mediation)

The reduction of the carbonyl group in this compound can proceed through distinct mechanistic pathways, often involving radical intermediates.

Ketyl Radical Formation: In photochemically induced reactions, the thioxanthenone core can be excited to a triplet state. In the presence of an electron donor, such as an amine, this excited state can be reduced to form a ketyl radical. This process is a key step in photoinitiation systems for polymerization, where the ketyl radical can be subsequently oxidized to regenerate the parent thioxanthenone, completing a catalytic cycle. rsc.org

Organotin Hydride Mediation: The carbonyl group can undergo conjugate reduction, a reaction well-established for α,β-unsaturated ketones. nih.gov While the thioxanthenone is not a classic enone, the principle can be applied to the reduction of its ketone. Organotin hydrides, such as tributyltin hydride (Bu₃SnH), can serve as radical-based reducing agents. A proposed mechanism involves the addition of a stannyl (B1234572) radical to the carbonyl oxygen, followed by hydrogen atom transfer. To mitigate the toxicity of stoichiometric tin reagents, catalytic systems have been developed where a silicon hydride (like phenylsilane) is used as the stoichiometric reductant to regenerate the active organotin hydride catalyst in situ. nih.gov

Reduction PathwayKey Reagents/ConditionsIntermediate SpeciesMechanistic Feature
PhotoreductionLight (e.g., UV, visible), Electron Donor (e.g., Amine)Excited Triplet State, Ketyl RadicalElectron transfer to the excited ketone rsc.org
Hydride MediationOrganotin Hydride (e.g., Bu₃SnH), Silicon HydrideStannyl Radical, Ketyl-like intermediateRadical-mediated hydrogen atom transfer nih.gov

Oxidation Reactions (e.g., Thioether to Sulfoxide Conversion)

The sulfur atom in the central ring of this compound is a thioether, which is susceptible to oxidation. The primary oxidation product is the corresponding sulfoxide, with further oxidation to the sulfone being possible under more forcing conditions. A variety of reagents can achieve this transformation with high chemoselectivity, avoiding overoxidation. rsc.org

The mechanism of oxidation often involves the direct transfer of an oxygen atom to the sulfur. Common oxidants and catalytic systems include:

Hydrogen Peroxide (H₂O₂): Often used with a metal catalyst (e.g., Tantalum carbide) to facilitate the oxygen transfer. rsc.org

Hypervalent Iodine Reagents: These reagents can deliver an oxygen atom to the sulfide (B99878) under mild conditions, often at room temperature, with excellent tolerance for other functional groups. rsc.org

Sodium Bromate (B103136) (NaBrO₃) with a Catalyst: Systems using a catalytic amount of ceric ammonium (B1175870) nitrate (B79036) (CAN) supported on silica (B1680970) gel with stoichiometric sodium bromate provide a heterogeneous and efficient method for this oxidation. rsc.org

The choice of oxidant and conditions allows for the selective formation of 2-Cyclopropyl-9H-thioxanthene-9-sulfoxide, a compound with altered electronic and steric properties compared to the parent thioether.

Nucleophilic and Electrophilic Substitution Mechanisms

Substitution reactions on the aromatic rings of this compound are governed by the electronic influence of the existing substituents.

Electrophilic Aromatic Substitution (EAS): This is a fundamental reaction for aromatic compounds. The mechanism proceeds in two steps: initial attack by an electrophile (E⁺) on the π-system of the benzene (B151609) ring to form a resonance-stabilized carbocation intermediate (an arenium ion or sigma complex), followed by the removal of a proton (H⁺) to restore aromaticity. acs.orgnih.gov The rate and regioselectivity of the reaction are dictated by the substituents on the ring. In this compound, the cyclopropyl (B3062369) group is an ortho-, para-directing activator, while the carbonyl group is a meta-directing deactivator. The thioether bridge is an ortho-, para-directing activator. These competing influences determine the position of substitution.

Nucleophilic Aromatic Substitution (NAS): This reaction is less common for simple benzene rings and typically requires the presence of strong electron-withdrawing groups and a good leaving group on the aromatic ring. researchgate.net The mechanism can proceed through an SNAr pathway, which involves the addition of a nucleophile to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the leaving group. nih.gov For this compound to undergo NAS, a suitable leaving group (like a halogen) would need to be present on one of the aromatic rings, and the reaction would be favored by the electron-withdrawing nature of the ketone.

Mechanistic Studies of Intramolecular Cyclization Reactions

Thioxanthene (B1196266) and thioxanthone scaffolds can be synthesized or modified through intramolecular cyclization reactions.

Intramolecular Friedel-Crafts Reactions: A common method to form the thioxanthene core is through an acid-catalyzed intramolecular Friedel-Crafts reaction. For instance, an appropriately substituted aromatic alcohol can be cyclized using a Brønsted acid like trifluoroacetic acid, where the alcohol is protonated to form a good leaving group (water), generating a carbocation that then attacks the adjacent aromatic ring to close the central thioxanthene ring. youtube.com

Photochemical [2+2] Cycloadditions: Thioxanthones are excellent triplet sensitizers and can mediate intramolecular photochemical reactions. rsc.org In a typical mechanism, the thioxanthone is excited by light to its triplet state. It then transfers this energy to a substrate molecule, such as a 2-aryloxycyclohex-2-enone, which then undergoes an intramolecular [2+2] cycloaddition to form a complex polycyclic system. rsc.org Although the thioxanthone itself is not undergoing the cyclization, it is the key mechanistic mediator.

Mechanistic Insights into Biological Interactions (from a Chemical Perspective)

The planar, polycyclic structure and specific functional groups of this compound facilitate its interaction with various biological macromolecules, leading to defined biological effects.

Molecular Interactions with Nucleic Acids and Proteins

Interaction with Nucleic Acids: The planar, aromatic ring system of this compound is a key structural feature for interaction with DNA. The primary mechanism for such molecules is intercalation , where the planar moiety inserts itself between the base pairs of the DNA double helix. nih.govnih.gov This insertion is stabilized by π-π stacking interactions with the DNA bases. The process distorts the helical structure, which can interfere with DNA replication and transcription, forming the basis of the cytotoxic activity of many anticancer drugs. nih.gov Cationic side chains, if present, can further stabilize this binding through electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA. nih.gov

Interaction with Proteins: Thioxanthone derivatives can bind to proteins through various non-covalent interactions (hydrogen bonding, hydrophobic interactions) or, in some cases, covalent interactions. They have been investigated as inhibitors of efflux pumps like P-glycoprotein, which are proteins that expel drugs from cells. smolecule.com This inhibition likely occurs via binding to the protein's active site. Furthermore, small molecules can bind covalently to plasma proteins like serum albumin, often at specific nucleophilic residues such as cysteine. researchgate.net Such binding can affect the molecule's bioavailability and distribution.

Enzyme Inhibition Mechanisms (e.g., Topoisomerase II, Monoamine Oxidase, Amyloid Aggregation)

The interaction of this compound derivatives with specific enzymes can lead to potent and targeted inhibition.

Topoisomerase II (Topo II): Topo II is a crucial enzyme that manages DNA topology by creating and resealing transient double-strand breaks. youtube.com Thioxanthone-like structures can act as "topoisomerase poisons." The mechanism does not involve inhibiting the initial DNA cleavage but rather stabilizing the "cleavage complex," which consists of the enzyme covalently bound to the broken DNA strands. nih.gov By preventing the re-ligation of the DNA break, the poison converts the essential enzyme into a cellular toxin that generates permanent DNA double-strand breaks, ultimately triggering apoptosis (programmed cell death). smolecule.comyoutube.com

Monoamine Oxidase (MAO): MAO enzymes are responsible for the oxidative deamination of neurotransmitters like serotonin (B10506) and dopamine. The presence of a cyclopropyl group on the this compound structure is significant, as inhibitors containing a cyclopropylamine (B47189) moiety are known to be potent, mechanism-based inhibitors of MAO. The inactivation of MAO by these inhibitors is consistent with a mechanism involving the formation of a substrate radical through a single electron transfer process, leading to irreversible inhibition of the enzyme. youtube.com This increases the synaptic availability of key neurotransmitters.

Amyloid Aggregation: The aggregation of amyloid-β (Aβ) peptides is a central pathological event in Alzheimer's disease. Small molecules can inhibit this process through several mechanisms. Molecules with phenolic or catechol-like structures can interfere with aggregation by disrupting the hydrogen bonds that stabilize the β-sheet structures of amyloid fibrils. Some inhibitors can redirect the aggregation pathway towards non-toxic, off-pathway oligomers or covalently modify the Aβ peptide through nucleophilic attack on specific amino acid residues, altering its aggregation propensity. The thioxanthone scaffold could potentially act by sterically hindering the self-assembly of Aβ monomers or by stabilizing non-toxic conformations.

Biological TargetPutative Inhibition MechanismKey Structural Feature
Topoisomerase II Stabilization of the covalent DNA-enzyme cleavage complex youtube.comPlanar aromatic system for intercalation
Monoamine Oxidase Irreversible inhibition via a radical-based mechanism youtube.comCyclopropyl group
Amyloid-β Peptide Disruption of β-sheet formation, redirection of aggregation pathwaysAromatic scaffold, potential for H-bonding

Cellular Membrane Disruption Principles

The cellular membrane represents a critical target for the biological activity of this compound, primarily through photodynamic processes. As a member of the thioxanthenone class of compounds, its reactivity towards cellular membranes is intrinsically linked to its function as a photosensitizer. Upon activation by light of a suitable wavelength, this compound can initiate a cascade of events leading to significant damage to the lipid bilayer and associated proteins, ultimately compromising membrane integrity and cellular function.

The principal mechanism of membrane disruption is driven by the generation of reactive oxygen species (ROS), with singlet oxygen (¹O₂) being the key cytotoxic agent in what is known as a Type II photodynamic reaction. The process begins with the absorption of a photon by the this compound molecule, elevating it to an excited singlet state. Through a process called intersystem crossing, which is notably efficient in thioxanthenone derivatives due to the presence of the sulfur atom, the molecule transitions to a longer-lived excited triplet state. This triplet-state photosensitizer can then transfer its energy to molecular oxygen (³O₂), which is abundant in biological tissues, converting it into the highly reactive singlet oxygen.

Once generated, singlet oxygen can readily react with the unsaturated fatty acid chains of lipids within the cell membrane, initiating a chain reaction of lipid peroxidation. This process introduces hydroperoxides into the lipid bilayer, which are unstable and can decompose to form a variety of reactive products, including aldehydes and ketones. These products can further propagate damage and crosslink lipids and proteins, leading to a loss of membrane fluidity, increased permeability, and the formation of pores. The disruption of the membrane's structural and functional integrity can lead to leakage of cellular contents, dissipation of vital ion gradients, and ultimately, cell death through necrosis or apoptosis.

The lipophilic nature of the thioxanthenone core facilitates its accumulation within the lipid-rich environment of cellular membranes. The cyclopropyl group at the 2-position may further influence its interaction with the membrane and its photophysical properties. While specific data on the subcellular localization of this compound is not extensively documented, related thioxanthene derivatives have been shown to accumulate in intracellular membranes, which would position them ideally to induce localized membrane damage upon photoactivation. nih.gov

The susceptibility of a cell to membrane disruption by this compound-mediated photodynamic therapy is dependent on several factors, including the concentration of the photosensitizer, the light dose, and the oxygen availability. The composition of the cell membrane itself, particularly the degree of lipid unsaturation, can also influence the extent of lipid peroxidation.

Research Findings on Thioxanthenone-Mediated Membrane Effects

While direct experimental data on this compound is limited, studies on analogous thioxanthenone and other photosensitizing compounds provide insight into the expected effects on cellular membranes.

Lipid Peroxidation: The primary evidence of membrane disruption is the quantification of lipid peroxidation products. A common method involves measuring the formation of conjugated dienes from the oxidation of polyunsaturated fatty acids, which exhibit a characteristic absorbance at 233 nm. nih.gov Studies on other photosensitizers have demonstrated a clear correlation between the photosensitizer concentration, light exposure, and the level of lipid hydroperoxides formed. nih.gov

Interactive Data Table: Illustrative Lipid Peroxidation Levels

The following table illustrates the potential dose-dependent effect of a thioxanthenone photosensitizer on lipid peroxidation in a model membrane system. The data is hypothetical and serves to demonstrate the expected experimental outcomes.

Concentration of Thioxanthenone Derivative (µM)Light Dose (J/cm²)Lipid Hydroperoxide Formation (nmol/mg lipid)
1515.2
5548.7
10595.3
11028.9
51089.1
1010175.6

Changes in Membrane Fluidity: Lipid peroxidation is known to alter the physical properties of the cell membrane, often leading to a decrease in membrane fluidity. This can be assessed using fluorescence anisotropy with probes like 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH). A decrease in fluidity is indicated by an increase in the fluorescence anisotropy of the probe.

Interactive Data Table: Illustrative Impact on Membrane Fluidity

This table provides a hypothetical representation of how a thioxanthenone photosensitizer might affect membrane fluidity following photoactivation.

Treatment ConditionFluorescence Anisotropy (r)Implied Change in Fluidity
Control (No Photosensitizer, No Light)0.150Baseline
Photosensitizer, No Light0.155Minimal Change
Control, Light Exposure0.152Minimal Change
Photosensitizer + Light Exposure0.210Significant Decrease

Cellular Uptake and Localization: The effectiveness of a photosensitizer in disrupting cellular membranes is also contingent on its ability to be taken up by cells and localize in or near these structures. Studies with fluorescent tetracyclic thioxanthene derivatives have shown their capacity for intracellular accumulation, which is a prerequisite for their photodynamic activity. nih.gov The efficiency of uptake can be quantified using techniques like flow cytometry or fluorescence microscopy.

Advanced Spectroscopic and Computational Characterization of 2 Cyclopropyl 9h Thioxanthen 9 One

Advanced Spectroscopic Analysis Techniques

A variety of sophisticated spectroscopic methods have been employed to elucidate the detailed characteristics of 2-Cyclopropyl-9H-thioxanthen-9-one.

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique crucial for the precise determination of a compound's elemental composition and for confirming its molecular weight with high accuracy. nih.gov This method is instrumental in the characterization of synthetic compounds, providing confidence in their structural identification. nih.gov For derivatives of 9H-thioxanthen-9-one, such as 2-isopropyl-9H-thioxanthen-9-one, mass spectral data is available and provides valuable information for structural confirmation. mzcloud.org While specific HRMS data for this compound is not detailed in the provided results, the application of LC-HRMS is a standard and effective method for the analysis of related complex organic molecules, capable of detecting and identifying impurities at very low levels. nih.gov

Table 1: Representative Mass Spectrometry Data for Related Thioxanthenone Derivatives

Compound Ion m/z (ESI) Reference

Note: This table provides an example of HRMS data for a related compound to illustrate the type of information obtained from this technique.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation of organic compounds. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within a molecule.

For thioxanthenone derivatives, ¹H and ¹³C NMR spectra are used to confirm the substitution patterns and the presence of specific functional groups. rsc.orgresearchgate.net For instance, in related thioxanthenone structures, the carbonyl carbon (C=O) typically appears around 180.0 ppm in the ¹³C NMR spectrum. rsc.org Aromatic and substituent-specific signals are assigned based on their chemical shifts and coupling patterns. rsc.org While specific NMR data for this compound is not available in the search results, analysis of similar compounds provides a reference for expected spectral features.

Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for a Thioxanthenone Derivative

Carbon Chemical Shift (ppm)
C=O 180.0
ArC 149.9, 148.1, 137.7, 135.7, 129.8, 128.5, 126.9
ArCH 133.6, 131.6, 130.1, 129.4, 127.7, 125.9, 125.6, 124.3, 121.9, 118.8, 110.4
CH₂ 55.9
CH₃ 38.8

Data for 4-((methyl(9-oxo-9H-thioxanthen-2-yl)amino)methyl)phenyl benzoate (B1203000) in CDCl₃. rsc.org

Time-Resolved Resonance Raman (TRRR) spectroscopy is a powerful technique for investigating the structural dynamics of molecules in their excited states. nih.goviaea.org This method allows for the examination of transient intermediates with short lifetimes, providing insights into reaction mechanisms and the behavior of molecules upon photoexcitation. iaea.org TRRR studies on related systems, such as those involving radiation-chemical processes, demonstrate its capability to resolve vibrational spectra of transient species and follow their decay kinetics. iaea.org While specific TRRR studies on this compound were not found, this technique would be highly valuable for understanding its photophysical and photochemical properties, particularly the dynamics of its triplet excited state, which is crucial for its applications as a photoinitiator.

UV-Visible absorption and fluorescence spectroscopy are fundamental techniques for probing the electronic transitions in a molecule. The absorption spectrum reveals the wavelengths of light a molecule absorbs to reach an excited state, while the fluorescence spectrum shows the light emitted as it returns to the ground state.

Thioxanthenone derivatives typically exhibit strong absorption in the UV region. rsc.orgpsu.edu For example, a thioxanthenone-based photoinitiator, TX-B, shows a significant absorption peak in its UV-vis spectrum. rsc.org Spectroelectrochemical studies on 2-methyl-9H-thioxanthene-9-one have shown strong absorption in the UV-VIS-NIR region for its radical anion and dianion, with the electronic absorption spectra interpreted using time-dependent DFT calculations. rsc.org The addition of substituents can shift the absorption bands, as seen in the bathochromic shift observed in BDPA-TXO due to an enhanced intramolecular charge transfer process. psu.edu While the specific absorption and fluorescence maxima for this compound are not provided, related compounds like isopropyl-9H-thioxanthen-9-one are noted to be yellow, suggesting absorbance in the 420-450 nm range. sigmaaldrich.com

Table 3: Representative UV-Visible Absorption Data for a Thioxanthenone Derivative

Compound Solvent λmax (nm)
DP-TXT CH₃CN–H₂O (5:5, v/v) 487
BDPA-TXT DMSO–H₂O (9:1, v/v) -

Data for thioxanthen-9-thione derivatives, showing a shift upon reaction. psu.edu

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides detailed information about the vibrational modes of a molecule, which is essential for conformational analysis and understanding the molecular structure in the ground state. esisresearch.orgiosrjournals.orgnih.gov

In the analysis of related heterocyclic compounds, specific vibrational modes are assigned to characteristic frequencies. For example, C-H stretching vibrations in aromatic compounds typically appear in the range of 3100-3000 cm⁻¹, while C=O stretching vibrations are observed at lower wavenumbers. esisresearch.orgasianpubs.org In a study of a benzoxazole (B165842) derivative, C-H stretching modes were assigned in the IR and Raman spectra, and CH₂ group vibrations were also identified. esisresearch.org For thiophene (B33073) derivatives, C-S stretching vibrations have been reported at specific wavenumbers. iosrjournals.org The combination of FT-IR and FT-Raman data, often supported by computational calculations, allows for a comprehensive assignment of the vibrational spectrum. nih.gov

Table 4: Representative Vibrational Frequencies (cm⁻¹) for a Benzoxazole Derivative

Vibrational Mode IR (cm⁻¹) Raman (cm⁻¹)
CH₂ Symmetric Stretching 2949 2973
CH₂ Scissoring 1428 1433
CH₂ Wagging 1282 -
C-N Stretching - 1192

Data for 5-nitro-2-(4-nitrobenzyl) benzoxazole. esisresearch.org

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, offering a complete picture of the molecular architecture in the solid state.

For the related compound 2-chloro-9H-thioxanthen-9-one, X-ray crystallographic data reveals a triclinic crystal system with a P-1 space group. nih.gov The unit cell parameters have been determined, providing a basis for understanding the packing of these molecules in the crystal lattice. nih.gov While a specific crystal structure for this compound is not available in the search results, the data for its chloro-analogue illustrates the type of detailed structural information that can be obtained through this powerful technique.

Table 5: Crystallographic Data for 2-Chloro-9H-thioxanthen-9-one

Parameter Value
Crystal System Triclinic
Space Group P -1
a (Å) 3.8774
b (Å) 7.2116
c (Å) 19.1149
α (°) 88.416
β (°) 88.918
γ (°) 82.032
Z 2

Source: nih.gov

Electrochemical Characterization for Redox Potential Determination

The electrochemical behavior of thioxanthone derivatives is crucial for understanding their application in areas like photopolymerization, where they act as photoinitiators. The redox potentials determine the ease with which the molecule can accept or donate electrons, a key step in the generation of reactive species.

While specific electrochemical data for this compound is not extensively published, studies on analogous compounds, such as 2-methyl-9H-thioxanthen-9-one, provide significant insights. The electrochemical reduction of these compounds typically involves the formation of a persistent radical anion. rsc.org For instance, the reduction of 2-methyl-9H-thioxanthen-9-one leads to the formation of its corresponding radical anion, and in some cases, a dianion can be formed upon further reduction. rsc.org This process is central to their function as photoinitiators, where the excited state of the thioxanthone abstracts an electron or hydrogen atom from a co-initiator. The reduction potential is a key parameter in this electron transfer process. The electrochemical characterization is often performed using techniques like cyclic voltammetry in an aprotic solvent, which allows for the determination of the reduction potentials corresponding to the formation of the radical anion and dianion.

CompoundReduction StepPotential (V vs. Fc/Fc+) (Exemplary)
Thioxanthone DerivativeE (TX -> TX•⁻)-1.5 to -1.8
Thioxanthone DerivativeE (TX•⁻ -> TX²⁻)-2.0 to -2.3

This table presents exemplary redox potential ranges for thioxanthone derivatives based on analogous compounds. The exact values for this compound would require specific experimental measurement.

Computational Chemistry Approaches

Computational chemistry provides powerful tools to investigate the properties of molecules like this compound at an atomic level, complementing experimental data and providing predictive insights.

Density Functional Theory (DFT) has become a primary method for calculating the electronic structure of large molecules due to its favorable balance of accuracy and computational cost. core.ac.ukchemrxiv.org DFT is founded on the Hohenberg-Kohn theorems, which state that the ground-state electron density of a system uniquely determines all its ground-state properties. core.ac.uk In practice, the Kohn-Sham (KS) approach is used, which replaces the complex many-electron problem with a simpler system of non-interacting electrons moving in an effective potential. chemrxiv.org

For this compound, DFT calculations can be used to:

Optimize the molecular geometry: Determining the most stable three-dimensional arrangement of atoms.

Calculate electronic properties: Such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the dipole moment.

Determine ground-state energy: Providing a measure of the molecule's stability.

While DFT is formally a ground-state theory, extensions like multi-state density functional theory (MSDFT) are being developed to treat ground and excited states on an equal footing, which is crucial for understanding photochemistry. chemrxiv.org

To study the behavior of molecules upon light absorption, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used computational method. researchgate.net TD-DFT is an extension of DFT that applies to time-dependent phenomena, such as the interaction of a molecule with an oscillating electric field of light. uci.eduarxiv.org By using linear response theory within the TD-DFT framework, one can calculate the electronic excitation energies, which correspond to the absorption of light. researchgate.netrsc.org

For this compound, TD-DFT is invaluable for:

Predicting UV-Vis absorption spectra: By calculating the vertical excitation energies and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

Characterizing excited states: Identifying the nature of the electronic transitions (e.g., n→π* or π→π*) by analyzing the molecular orbitals involved.

Modeling excited state dynamics: Providing insights into the pathways of energy dissipation after excitation, such as intersystem crossing from a singlet to a triplet state, which is often crucial for photoinitiator activity. aps.org

Studies on related thioxanthone derivatives have successfully used TD-DFT to interpret their electronic absorption spectra and those of their corresponding radical anions and dianions formed during electrochemical reduction. rsc.org

Understanding the chemical reactions a molecule can undergo requires mapping the potential energy surface (PES). smu.edu Molecular modeling techniques are employed to identify stable molecules (intermediates) and the transition states that connect them. arxiv.org By calculating the energies of these structures, a reaction pathway can be charted.

For this compound, these methods can elucidate:

Photoinitiation mechanisms: The process of hydrogen abstraction or electron transfer from a co-initiator by the excited triplet state of the thioxanthone can be modeled. Calculations can determine the activation barriers (Gibbs free energy of activation) for these reactions, providing insight into their feasibility and rates.

Degradation pathways: Understanding how the molecule might break down under prolonged irradiation.

These simulations can generate a Gibbs Free Energy Surface, which provides a comprehensive thermodynamic and kinetic picture of the reaction, identifying the most probable reaction pathways. smu.edu

As an output of TD-DFT calculations, specific spectroscopic parameters can be predicted, allowing for direct comparison with experimental spectra. researchgate.net For this compound, these predictions are essential for interpreting experimental results and understanding its photophysical behavior.

The key predicted parameters include:

ParameterDescriptionRelevance
Excitation Energy (eV) The energy difference between the ground state and an excited state.Corresponds to the position (wavelength) of an absorption peak in the UV-Vis spectrum.
Oscillator Strength (f) A dimensionless quantity that represents the probability of a particular electronic transition.Correlates with the intensity of the corresponding absorption peak.
Transition Character The nature of the orbitals involved in the transition (e.g., n→π, π→π).Determines the photophysical properties and reactivity of the excited state.

Calculations on analogous compounds show that thioxanthones possess low-lying n→π* and π→π* triplet states that are crucial for their photoinitiating activity. TD-DFT can predict the energies of these states and the efficiency of intersystem crossing into them.

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological or chemical activity. nih.gov Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that relates the 3D steric and electrostatic properties of molecules to their activity.

For a series of thioxanthone-based photoinitiators, including this compound, a QSAR/CoMFA study could be performed to:

Identify key structural features: Determine which molecular properties (e.g., the size and electronics of the substituent at the 2-position) are most important for high photoinitiation efficiency.

Predict the activity of new compounds: Use the developed model to predict the effectiveness of novel, unsynthesized thioxanthone derivatives, thereby guiding the design of more efficient photoinitiators. nih.gov

The process involves aligning a set of thioxanthone derivatives and calculating their steric and electrostatic fields. These fields are then used as descriptors in a statistical analysis to build a predictive model. The model can be visualized as a 3D map, highlighting regions where, for example, bulky groups or electropositive/negative groups would enhance or decrease activity. nih.gov

Emerging Research Applications of 2 Cyclopropyl 9h Thioxanthen 9 One and Thioxanthenone Derivatives

Advanced Applications in Photochemistry and Materials Science

The thioxanthone core is a powerful chromophore that can be fine-tuned through chemical modification, leading to a broad range of applications in photochemistry and materials science. These derivatives are particularly noted for their ability to absorb light and initiate subsequent chemical reactions, making them invaluable in modern, light-driven technologies.

Development of Novel Photoinitiator Systems (e.g., Visible Light, One-Component Polymerizable Systems)

Thioxanthone derivatives, including 2-Cyclopropyl-9H-thioxanthen-9-one, are highly effective photoinitiators, particularly for polymerization processes initiated by visible light. mdpi.comresearchgate.net This is a significant advantage over traditional UV-initiators, as visible light is safer and allows for deeper penetration into the material. These compounds can function in several ways:

One-Component Systems: Some thioxanthone derivatives can act as single-component photoinitiators, simplifying the formulation of photocurable resins. mdpi.comresearchgate.net

Two-Component Systems: They are often used as photosensitizers in two-component systems. In these systems, the excited thioxanthone derivative transfers energy to another molecule, such as an onium salt (e.g., iodonium (B1229267) or sulfonium (B1226848) salts), which then generates the reactive species that initiate polymerization. mdpi.comresearchgate.netacs.org This process is crucial for both free-radical and cationic polymerization. mdpi.comresearchgate.netacs.orgresearchgate.net

Three-Component Systems: Thioxanthone derivatives also excel in three-component systems, often in combination with an amine and an alkyl halide. mdpi.comresearchgate.netacs.org In such systems, the thioxanthone acts as a photocatalyst that can be regenerated, allowing for efficient polymerization under visible light, such as from LEDs with wavelengths of 405 nm and 420 nm. mdpi.comresearchgate.net

The efficiency of these photoinitiating systems is influenced by the specific substituents on the thioxanthone skeleton, which can be tuned to optimize performance for different monomers and applications. mdpi.comresearchgate.net

Catalytic Systems for Challenging Organic Transformations (e.g., Cross-Coupling, Hydrogenation, Oxidation, Cycloadditions)

The photoredox properties of thioxanthone derivatives make them effective as metal-free organic photocatalysts for a variety of challenging organic transformations. mdpi.comresearchgate.netresearchgate.netorganic-chemistry.orgnih.gov This is part of a growing trend in "photoorganocatalysis," which offers a more sustainable alternative to traditional metal-based catalysts. rsc.org

Key applications include:

Oxidation Reactions: Thioxanthones can catalyze the oxidation of 9H-xanthenes, 9H-thioxanthenes, and 9,10-dihydroacridines to their respective xanthones, thioxanthones, and acridones using visible light and molecular oxygen as a green oxidant. nih.gov

Cross-Coupling Reactions: Isopropylthioxanthone (a mixture of 2- and 4-isomers) has been used as a photocatalyst to facilitate the functionalization of bicyclo[1.1.0]butanes. sigmaaldrich.comsigmaaldrich.com

Cycloadditions: 2-(Trifluoromethyl)thioxanthen-9-one serves as a triplet photosensitizer in photoredox catalytic reactions, including cycloadditions. ossila.com

Atom Transfer Radical Polymerization (ATRP): Amine-substituted thioxanthone derivatives have been developed as potent, metal-free photoredox catalysts for organocatalyzed ATRP of monomers like methyl methacrylate (B99206) under visible light. acs.orgresearchgate.net

These catalytic systems often operate under mild conditions and demonstrate high reactivity and regioselectivity, making them attractive for the synthesis of complex organic molecules, including pharmaceuticals and commercial photoinitiators. researchgate.netorganic-chemistry.orgnih.gov

Materials for 3D Printing and Advanced Photocurable Resins

The development of high-performance, visible-light-sensitive resins is crucial for advancing 3D printing technologies, particularly stereolithography (SLA). Thioxanthone derivatives are key components in the formulation of these advanced photocurable resins. mdpi.comresearchgate.net Their high photoinitiating efficiency under visible light allows for the rapid and precise fabrication of complex 3D structures. mdpi.comresearchgate.netmdpi.com

The versatility of thioxanthone-based photoinitiating systems allows for the curing of a wide range of monomers, including acrylates and epoxies, which are common components of 3D printing resins. mdpi.comresearchgate.net Research has focused on optimizing resin compositions, which typically include a monomer or oligomer, a crosslinker, a photoinitiator (like a thioxanthone derivative), and a UV-absorber, to achieve desired mechanical properties and biocompatibility in the final printed objects. researchgate.net The ability to use these systems with various monomers and crosslinkers enables the creation of materials with a wide range of properties, from hard and rigid to soft and flexible. utexas.edu

Building Blocks for Organic Electronics and Optoelectronic Devices

Thioxanthone derivatives are emerging as important building blocks for organic electronics and optoelectronics due to their favorable electronic properties. The thioxanthone moiety can act as an acceptor unit in donor-acceptor (D-A) type molecules, which are crucial for applications in organic light-emitting diodes (OLEDs) and other devices. nih.gov

By coupling the thioxanthone acceptor with various electron-donating moieties, researchers can create materials with tailored optoelectronic properties. For example, certain thioxanthone derivatives have been shown to exhibit thermally activated delayed fluorescence (TADF), a key mechanism for achieving high efficiency in OLEDs. nih.gov These materials can form stable molecular glasses and exhibit bipolar charge transport properties, which are essential for efficient device performance. nih.gov The sulfide (B99878) group in the thioxanthenone structure can also be oxidized to a sulfone, providing another avenue for tuning the molecule's energy band gap. ossila.com Furthermore, the functionalization of the ketone group allows for the synthesis of axially chiral thioxanthenes that exhibit circularly polarized luminescence, a desirable property for advanced display technologies. ossila.com

Contributions to Mechanistic Medicinal Chemistry Research

Beyond materials science, thioxanthone derivatives have proven to be valuable tools in medicinal chemistry, particularly in the study of cancer biology. Their ability to interact with key biological targets allows researchers to probe and elucidate complex molecular mechanisms underlying cancer progression and treatment.

Elucidation of Molecular Mechanisms in Anticancer Research (e.g., BRCA1-BACH1 Interaction, DNA Repair Pathways, Topoisomerase II Inhibition)

Thioxanthones and their analogues have been investigated for their potential as anticancer agents. nih.govnih.govnih.govmdpi.com Their utility in this area stems from their ability to interfere with critical cellular processes that are often dysregulated in cancer cells.

BRCA1-BACH1 Interaction and DNA Repair: The BACH1 protein, a DNA helicase, interacts directly with the BRCA1 tumor suppressor protein, and this interaction is crucial for DNA double-strand break repair. upenn.edunih.gov Mutations that disrupt this interaction can lead to defects in DNA repair and an increased risk of breast and ovarian cancer. nih.gov The BACH1/BRCA1 complex is particularly important for the timely progression through the S phase of the cell cycle and for maintaining genomic stability. nih.gov While direct modulation of the BRCA1-BACH1 interaction by this compound is not explicitly detailed, the study of thioxanthone-like structures as inhibitors of DNA repair pathways is an active area of research. frontiersin.orgnih.govnih.gov Natural compounds are known to target various DNA repair pathways, such as base excision repair (BER), nucleotide excision repair (NER), and homologous recombination, and synthetic molecules with similar scaffolds are explored for the same purpose. frontiersin.orgmdpi.com

Topoisomerase II Inhibition: Topoisomerase II is a vital enzyme involved in managing DNA topology during replication and transcription, making it a key target for anticancer drugs. mdpi.comresearchgate.net Several studies have shown that certain thioxanthone analogues can act as topoisomerase II inhibitors. deepdyve.comnih.gov For example, some synthesized oxiranylmethoxy- and thiiranylmethoxy-chalcone derivatives, which share structural similarities with parts of thioxanthone-based compounds, have demonstrated moderate to potent inhibition of topoisomerase II activity, correlating with their cytotoxic effects against cancer cell lines. nih.gov The investigation of new thioxanthone analogues continues to be a strategy for discovering novel topoisomerase II inhibitors. deepdyve.com

The following table provides a summary of the research applications of thioxanthone derivatives:

Application Area Specific Use Key Findings Relevant Compounds/Systems
Photochemistry Visible Light PhotoinitiatorsHigh efficiency in one, two, and three-component systems for free-radical and cationic polymerization. mdpi.comresearchgate.netacs.orgresearchgate.netThis compound, 2,4-Diethyl-9H-thioxanthen-9-one, Amine-substituted thioxanthones
Catalysis Metal-Free Photoredox CatalysisCatalyzes oxidation, cross-coupling, and cycloaddition reactions under mild, visible-light conditions. researchgate.netorganic-chemistry.orgnih.govIsopropylthioxanthone, 2-(Trifluoromethyl)thioxanthen-9-one
Materials Science 3D Printing ResinsEnables rapid curing of photocurable resins for stereolithography under visible light. mdpi.comresearchgate.netThioxanthone-based photoinitiating systems in acrylate (B77674) and epoxy resins
Organic Electronics OLED MaterialsActs as building blocks for donor-acceptor molecules exhibiting TADF and bipolar charge transport. nih.govThioxanthones coupled with phenoxazine, carbazole, or phenothiazine (B1677639) donors
Medicinal Chemistry Anticancer Research ToolsUsed to study and inhibit key cancer-related pathways like DNA repair and topoisomerase II activity. upenn.edunih.govdeepdyve.comThioxanthone analogues, chalcone (B49325) derivatives

Studies on Neuroprotective Action Mechanisms (e.g., Amyloid Beta and Tau Aggregation Inhibition for Alzheimer's Disease)

Thioxanthenone derivatives are under active investigation for their potential neuroprotective effects, particularly in the context of Alzheimer's disease. ub.eduresearchgate.net Research has focused on their ability to inhibit the aggregation of amyloid-beta (Aβ) and tau proteins, which are key pathological hallmarks of the disease. ub.eduresearchgate.net

A study evaluating a series of thioxanthenone derivatives demonstrated that these compounds can effectively inhibit both Aβ and tau aggregation. ub.eduresearchgate.net Notably, some derivatives exhibited inhibitory activity in the low micromolar range. ub.eduresearchgate.netlum.it For instance, one derivative, compound 20 in the study, showed an IC50 of 1.3 µM for Aβ40 aggregation and 1.8 µM for tau protein aggregation. ub.edulum.itnih.gov Furthermore, this compound demonstrated neuroprotective activity against tau toxicity in human neuroblastoma cells. ub.edulum.itnih.gov

The structural features of thioxanthenone derivatives appear to be crucial for their anti-aggregation activity. The tricyclic thioxanthenone core is considered more effective than bicyclic structures, and the presence of a sulfur bridge in the thioxanthen-9-one (B50317) scaffold seems to be more advantageous for inhibiting tau aggregation compared to an oxygen bridge found in xanthen-9-one derivatives. ub.edu The nature of the side chains attached to the core also plays a significant role, with bulkier and more lipophilic moieties often leading to better inhibition of Aβ aggregation. ub.edu

Table 1: Inhibitory Activity of Selected Thioxanthenone Derivatives on Aβ and Tau Aggregation

CompoundTargetIC50 (µM)
Compound 20Aβ40 Aggregation1.3 ub.edulum.itnih.gov
Compound 20Tau Protein Aggregation1.8 ub.edulum.itnih.gov
Compound 10Tau and Aβ AggregationLower potency than Cmpd 20 ub.edulum.itnih.gov
Compound 4hBChE0.007 ub.edulum.itnih.gov

Investigation of Anti-parasitic and Antifungal Action at the Molecular Level (e.g., Membrane Integrity Disruption)

The thioxanthene (B1196266) class of compounds, to which this compound belongs, has been recognized for its antimicrobial properties since the early 1980s. nih.gov Research has shown that these compounds possess antibacterial, anti-mycobacterial, antiviral, and anti-parasitic activities. nih.gov

The mechanism of action for the antimicrobial effects of some thioxanthenes has been linked to the disruption of cell membrane integrity. For example, the lipopeptide jagaricin, an antifungal agent, acts by impairing membrane integrity, leading to a rapid influx of ions and subsequent cell death. nih.gov While specific studies on the membrane disruption mechanism of this compound are not extensively detailed in the provided search results, the general activity of thioxanthenes suggests this as a plausible mechanism.

For instance, the thioxanthene derivative flupenthixol (B1673465) has been shown to exert a bacteriostatic effect on both Gram-positive and Gram-negative bacteria. nih.gov Another derivative, E-clopenthixol, demonstrated significant antibacterial action, with minimum inhibitory concentrations (MICs) ranging from 3.1 to 25 µg/mL against various bacteria. nih.gov In the realm of antifungal agents, maleimide (B117702) derivatives have been found to interfere with ergosterol (B1671047) biosynthesis and increase cell membrane permeability, leading to the leakage of intracellular components. nih.gov This mode of action, which targets the fungal cell membrane, is a common strategy for antifungal drugs. nih.gov

Advanced Research into Multi-Target Directed Ligands (MTDLs) for Complex Pathologies

The multifactorial nature of diseases like Alzheimer's has led to the development of multi-target-directed ligands (MTDLs), which are single molecules designed to interact with multiple biological targets. nih.govnih.govmdpi.com Thioxanthenone derivatives have emerged as promising candidates for MTDL-based therapeutic strategies. ub.eduresearchgate.netub.edu

The rationale behind using MTDLs for Alzheimer's disease is to simultaneously address several pathological factors, such as cholinergic dysfunction, Aβ and tau protein aggregation, oxidative stress, and neuroinflammation. ub.eduresearchgate.netresearchgate.net Thioxanthenone-based compounds have been designed to act on multiple fronts. For example, certain derivatives have been shown to inhibit both cholinesterases (AChE and BChE) and the aggregation of Aβ and tau proteins. ub.eduresearchgate.netnih.gov

One study highlighted a thioxanthone derivative, compound 9e, which exhibited potent inhibition of AChE and monoamine oxidases (MAO-A and MAO-B), along with significant inhibition of both self- and Cu2+-induced Aβ1-42 aggregation. nih.gov This multi-target profile suggests that thioxanthenone-based MTDLs could offer a more effective therapeutic approach for complex neurodegenerative disorders compared to single-target drugs. ub.eduresearchgate.netresearchgate.net The development of these MTDLs often involves the combination of different pharmacophores into a single molecular structure. nih.govresearchgate.net

Table 2: Multi-Target Activity of a Thioxanthone Derivative (Compound 9e)

TargetActivity
AChEIC50 = 0.59 µM nih.gov
MAO-AIC50 = 1.01 µM nih.gov
MAO-BIC50 = 0.90 µM nih.gov
Self-induced Aβ1-42 aggregation74.8% inhibition at 25 µM nih.gov
Cu2+-induced Aβ1-42 aggregation87.7% inhibition at 25 µM nih.gov

Novel Synthetic Methodologies and Chemical Transformations Enabled or Enhanced by Thioxanthenones

The thioxanthenone scaffold is not only a key component of biologically active molecules but has also found applications in enabling and enhancing chemical transformations, particularly in the field of photochemistry. Thioxanthenone derivatives can act as photosensitizers, initiating polymerization reactions upon exposure to light. tandfonline.com

Several synthetic methods have been developed for the preparation of 9H-thioxanthen-9-ones and their analogues. One efficient method involves the reaction of (2-fluorophenyl)(2-halophenyl)methanones with sodium sulfide in DMF at 60°C. researchgate.net Another approach utilizes the visible-light-induced reaction of thioxanthene with tert-butyl nitrite (B80452) and oxygen in the presence of a catalytic amount of 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) to produce thioxanthen-9-one in high yield. chemicalbook.com

Furthermore, thioxanthenones have been utilized as building blocks in the synthesis of more complex structures. For example, 9H-thioxanthen-9-one 10,10-dioxides, prepared via a Pd-catalyzed sulfonylative homocoupling of benzophenones, serve as precursors for sulfone-fluoresceins, which are red fluorescent dyes with applications in super-resolution fluorescence microscopy. nih.gov The chemical modification of the thioxanthone skeleton, such as the introduction of an amino-derivative group, can enhance the photosensitivity of these compounds in the visible region, making them valuable as photoredox catalysts for photopolymerization processes. acs.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.